Methyl 3-(furan-2-carboxamido)-2-methylbenzoate
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Overview
Description
Methyl 3-(furan-2-carboxamido)-2-methylbenzoate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-carboxamido)-2-methylbenzoate typically involves the reaction of 3-amino-2-methylbenzoic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-carboxamido)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 3-(furan-2-carboxamido)-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of diseases caused by microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-2-carboxamido)-2-methylbenzoate involves its interaction with microbial enzymes and cellular components. The compound is believed to inhibit the activity of key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan ring and carboxamido group play crucial roles in binding to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring and carboxamide group but lacks the methylbenzoate moiety.
Methyl 3-(furan-2-carboxamido)benzoate: Similar structure but without the methyl group on the benzoate ring.
Furan-2-carboxylic acid derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
Methyl 3-(furan-2-carboxamido)-2-methylbenzoate is unique due to the presence of both the furan ring and the methylbenzoate moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential antimicrobial activity further enhance its uniqueness .
Properties
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-10(14(17)18-2)5-3-6-11(9)15-13(16)12-7-4-8-19-12/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHGAZFWMHCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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